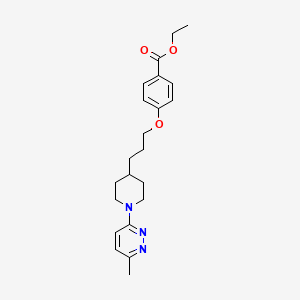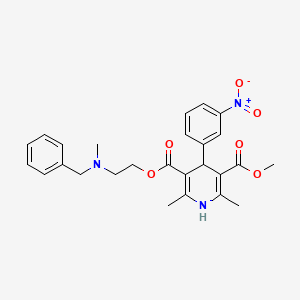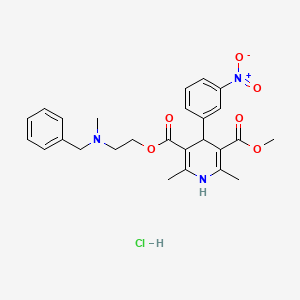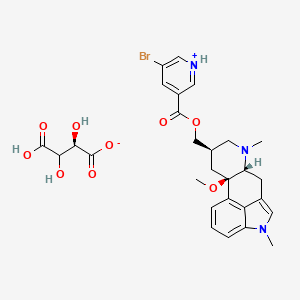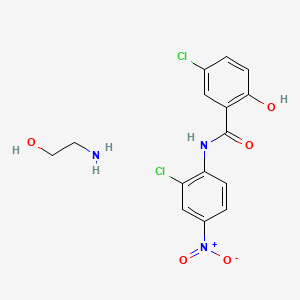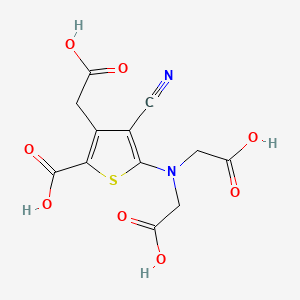
Ranelic acid
説明
Ranelic acid is an organic acid capable of chelating metal cations . It forms the ranelate ion, C12H6N2O8S4− . Strontium ranelate, the strontium salt of ranelic acid, is a drug used to treat osteoporosis and increase bone mineral density (BMD) .
Molecular Structure Analysis
Ranelic acid has a molecular formula of C12H10N2O8S and an average mass of 342.281 Da . Its monoisotopic mass is 342.015778 Da .Physical And Chemical Properties Analysis
Ranelic acid has a density of 1.8±0.1 g/cm3, a boiling point of 778.8±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.8 mmHg at 25°C . It has a molar refractivity of 72.3±0.4 cm3, a polar surface area of 204 Å2, and a molar volume of 188.2±5.0 cm3 .科学的研究の応用
Treatment of Postmenopausal Osteoporosis
Strontium ranelate, the strontium salt of Ranelic acid, is used in the treatment of postmenopausal osteoporosis . It has been shown to be effective in reducing the risk of fractures, including both vertebral and nonvertebral fractures . It also improves bone mineral density at numerous sites and both increases markers of bone formation and decreases markers of bone resorption .
Increasing Bone Formation
Strontium ranelate is capable of increasing bone formation . It enhances the replication of preosteoblastic cells, stimulates the synthesis of collagen and noncollagenic proteins by osteoblasts . This results in an increase in bone mass .
Reducing Bone Resorption
Strontium ranelate also plays a role in reducing bone resorption . It has been shown to cause a dose-dependent decrease in bone resorption in vitro .
Rebalancing Bone Turnover
Strontium ranelate has the unique ability to uncouple and rebalance bone turnover in favor of bone formation . This makes it a valuable tool in the management of conditions characterized by an imbalance in bone turnover, such as osteoporosis .
Long-term Efficacy
Data from patients who continued to receive Strontium ranelate during the extension phases of clinical trials indicate that it continues to provide protection against new vertebral fractures and nonvertebral fractures for up to 8 years of therapy .
Safety and Tolerability
Strontium ranelate is generally well tolerated. The most commonly reported adverse events over 5 years of treatment were nausea and diarrhea . Although an increased risk of venous thromboembolism was associated with Strontium ranelate relative to placebo over 5 years of treatment in a pooled analysis of clinical trials, postmarketing data have not confirmed this finding .
作用機序
Target of Action
Ranelic acid is an organic acid capable of chelating metal cations . It forms the ranelate ion, which is a component of the drug Strontium ranelate . This drug is used to treat osteoporosis and increase bone mineral density (BMD) .
Mode of Action
Strontium ranelate, the strontium (II) salt of ranelic acid, presents an atypical mechanism of action in which it increases deposition of new bone by osteoblasts and, simultaneously, reduces the resorption of bone by osteoclasts . It is therefore promoted as a “dual action bone agent” (DABA) indicated for use in the treatment of severe osteoporosis .
Biochemical Pathways
The biochemical pathways affected by Strontium ranelate involve both bone formation and bone resorption. It enhances osteoblastic cell replication and increases collagen synthesis while decreasing pre-osteoclast differentiation and bone-resorbing activity of mature osteoclasts . This dual action results in a rebalancing of bone turnover in favor of bone formation .
Pharmacokinetics
It is known that strontium ranelate is administered orally as a suspension
Result of Action
The result of the action of Strontium ranelate is an increase in bone mineral density and a reduction in the risk of fractures, including both vertebral and nonvertebral fractures, in patients with postmenopausal osteoporosis . It also increases markers of bone formation and decreases markers of bone resorption .
Action Environment
The action environment of Strontium ranelate is within the human body, specifically targeting the bonesIt is generally well-tolerated, with the most commonly reported adverse events being nausea and diarrhea .
Safety and Hazards
特性
IUPAC Name |
5-[bis(carboxymethyl)amino]-3-(carboxymethyl)-4-cyanothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O8S/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSXNILVACEBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SC(=C1C#N)N(CC(=O)O)CC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048237 | |
| Record name | Ranelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ranelic acid | |
CAS RN |
135459-90-4, 135459-87-9 | |
| Record name | Ranelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135459-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ranelic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135459904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ranelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RANELIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9CCS0RIBT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



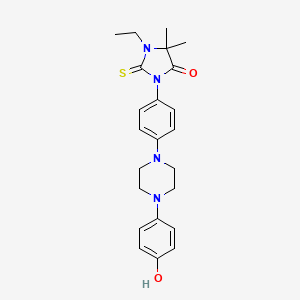
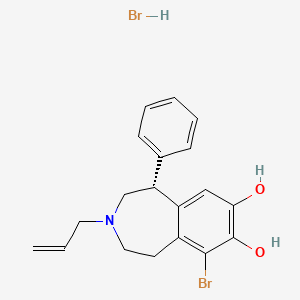
![2-N-[4-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanylidenearsanylphenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1678726.png)
